Isotopic Enrichment and Chemical Purity: Trametinib‑d6 vs. Trametinib‑13C,d3
Trametinib‑d6 exhibits 98% atom D isotopic enrichment (as determined by mass spectrometry) and ≥95% purity by HPLC [REFS‑1]. In contrast, Trametinib‑13C,d3 (Cayman Chemical) achieves ≥99% purity but its isotopic enrichment is not specified as atom% excess, and the mixed 13C/d3 labeling yields a +4 Da mass shift [REFS‑2]. For laboratories requiring a pure d6‑labeled standard with known atom% enrichment to satisfy FDA/EMA bioanalytical method validation guidelines, Trametinib‑d6 provides documented enrichment that supports method reproducibility and cross‑study comparability [REFS‑1][REFS‑3].
| Evidence Dimension | Isotopic purity (atom% D) & chemical purity |
|---|---|
| Target Compound Data | 98% atom D; 95% HPLC |
| Comparator Or Baseline | Trametinib‑13C,d3: ≥99% chemical purity; atom% not specified |
| Quantified Difference | Higher specified atom% D (98% vs. unspecified); larger mass shift (+6 Da vs. +4 Da) |
| Conditions | Vendor‑reported QC data; BOC Sciences vs. Cayman Chemical |
Why This Matters
Documented atom% enrichment is a regulatory expectation for SIL‑IS in GLP/GMP environments, and the +6 Da mass shift reduces the risk of isotopic cross‑talk in multi‑analyte panels.
- [1] U.S. Food and Drug Administration. Bioanalytical Method Validation – Guidance for Industry. 2018. View Source
